molecular formula C6H3BrO3S B2509218 5-Bromo-2-formylthiophene-3-carboxylic acid CAS No. 1397285-28-7

5-Bromo-2-formylthiophene-3-carboxylic acid

Cat. No.: B2509218
CAS No.: 1397285-28-7
M. Wt: 235.05
InChI Key: WZBAFVKLYDTWBZ-UHFFFAOYSA-N
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Description

5-Bromo-2-formylthiophene-3-carboxylic acid is an organic compound with the molecular formula C6H3BrO3S and a molecular weight of 235.06 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and features both a bromine atom and formyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-formylthiophene-3-carboxylic acid typically involves the bromination of 2-formylthiophene-3-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-formylthiophene-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products Formed

    Substitution: Various substituted thiophenes.

    Oxidation: 5-Bromo-2-carboxythiophene-3-carboxylic acid.

    Reduction: 5-Bromo-2-hydroxymethylthiophene-3-carboxylic acid.

    Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

5-Bromo-2-formylthiophene-3-carboxylic acid has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Materials Science: Incorporated into polymers and other materials for electronic and photonic applications.

    Medicinal Chemistry: Explored for its potential as a precursor to biologically active compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-2-formylthiophene-3-carboxylic acid depends on its specific application. In organic synthesis, it acts as an electrophile in substitution and coupling reactions. The bromine atom and formyl group provide reactive sites for further functionalization, allowing the compound to participate in a variety of chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-thiophenecarboxylic acid: Lacks the formyl group, making it less versatile in certain reactions.

    2-Bromo-3-thiophenecarboxylic acid: Similar structure but different substitution pattern, affecting its reactivity and applications.

    5-Formyl-2-thienylboronic acid: Contains a boronic acid group instead of a carboxylic acid, used in different coupling reactions.

Uniqueness

5-Bromo-2-formylthiophene-3-carboxylic acid is unique due to the presence of both a bromine atom and a formyl group on the thiophene ring. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds.

Biological Activity

5-Bromo-2-formylthiophene-3-carboxylic acid is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound is an organic compound characterized by the presence of bromine and formyl groups attached to a thiophene ring. Its molecular formula is C6H3BrO3SC_6H_3BrO_3S. The compound's structure allows for various interactions with biological targets, making it a valuable scaffold in drug development.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. The compound can bind to the active sites of specific enzymes, blocking substrate access and inhibiting their activity. This mechanism is particularly relevant in studies involving D-amino acid oxidase (DAO), where thiophene derivatives have been identified as potent inhibitors.

Key Mechanisms:

  • Enzyme Inhibition: The compound acts as an inhibitor by binding to enzyme active sites, affecting the catalytic efficiency.
  • Hydrogen Bonding: The formyl and carboxylic acid groups can form hydrogen bonds with amino acid residues in enzymes, enhancing binding affinity.
  • Electrostatic Interactions: The charged groups contribute to the overall interaction strength with biological targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antioxidant Properties: The compound has shown potential in scavenging free radicals, which is beneficial in preventing oxidative stress-related diseases.
  • Anticancer Activity: Preliminary studies suggest that it may inhibit cancer cell proliferation through its action on specific signaling pathways.
  • Enzyme Inhibition: As mentioned, it has been identified as a potent inhibitor of DAO, which is crucial in the metabolism of neurotransmitters and may have implications in treating schizophrenia and other neurological disorders.

Research Findings and Case Studies

Several studies have investigated the biological activities of thiophene derivatives, including this compound. Below are key findings from recent research:

StudyFindings
Inhibition of D-Amino Acid Oxidase Thiophene derivatives demonstrated significant inhibition of DAO with IC50 values as low as 0.09 µM for certain analogs.
Antioxidant Activity Exhibited strong radical scavenging abilities in vitro, suggesting potential applications in oxidative stress-related conditions.
Anticancer Potential Showed promising results against various cancer cell lines (A549, HepG2, MCF-7) with mechanisms involving apoptosis induction and cell cycle arrest.

Comparative Analysis

Comparative studies with similar compounds reveal the unique advantages of this compound:

CompoundKey FeaturesBiological Activity
5-Bromo-2-thiophenecarboxylic acidLacks formyl groupWeaker enzyme inhibition
3-Bromo-5-fluoropyridine-2-carboxylic acidFluorine instead of bromineDifferent reactivity; less potent against DAO
5-Formyl-2-thiophenecarboxylic acidLacks bromineReduced reactivity; less effective as an inhibitor

Properties

IUPAC Name

5-bromo-2-formylthiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrO3S/c7-5-1-3(6(9)10)4(2-8)11-5/h1-2H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBAFVKLYDTWBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C(=O)O)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1397285-28-7
Record name 5-bromo-2-formylthiophene-3-carboxylic acid
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Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, 5-bromo-3-thiophenecarboxylic acid (12 g, 58 mmol) was added to THF (300 ml), and LDA (174 mmol, 232 ml, 0.75 M) was slowly dropped at −78° C. Then, the mixture was stirred for two hours at −30° C., and DMF was slowly dropped at −78° C. Then, water was added to the reaction solution. The reaction solution was then extracted with ethyl acetate, and an organic layer was washed with a saturated saline solution and water. The organic layer was dried with anhydrous magnesium sulfate, and, after filtration, the solvent was distilled off under reduced pressure. With this, a target substance was obtained as a solid (95% yield, crude product). 1H-NMR (400 MHZ, CDCl3, TMS) δ 10.44 (s, 1 H), 7.63 (s, 1 H)
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